4,7-dimethoxy-N-{2-[(tetrahydrofuran-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
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Overview
Description
4,7-dimethoxy-N-{2-[(tetrahydrofuran-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-N-{2-[(tetrahydrofuran-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,7-dimethoxy-N-{2-[(tetrahydrofuran-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4,7-dimethoxy-N-{2-[(tetrahydrofuran-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-N-{2-[(tetrahydrofuran-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4,7-dimethoxy-1H-indole-2-carboxamide: Lacks the tetrahydrofuran-2-ylcarbonyl and aminoethyl groups.
N-{2-[(tetrahydrofuran-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide: Lacks the dimethoxy groups.
Uniqueness
4,7-dimethoxy-N-{2-[(tetrahydrofuran-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H23N3O5 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4,7-dimethoxy-N-[2-(oxolane-2-carbonylamino)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H23N3O5/c1-24-13-5-6-14(25-2)16-11(13)10-12(21-16)17(22)19-7-8-20-18(23)15-4-3-9-26-15/h5-6,10,15,21H,3-4,7-9H2,1-2H3,(H,19,22)(H,20,23) |
InChI Key |
ZULXXTWXJWDPRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)C3CCCO3 |
Origin of Product |
United States |
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